2-Chloro-5-(2-chlorophenyl)benzoic acid
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Overview
Description
2-Chloro-5-(2-chlorophenyl)benzoic acid is an organic compound with the molecular formula C13H8Cl2O2 It is a derivative of benzoic acid, where two chlorine atoms are substituted at the 2 and 5 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-chlorophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
For industrial production, the compound can be synthesized by starting with 2-chlorobenzoic acid and performing a chlorination reaction to introduce the second chlorine atom at the 5 position. This process typically involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2-chlorophenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-5-(2-chlorophenyl)benzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of benzodiazepines and other therapeutic agents.
Material Science: It is utilized in the preparation of advanced materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities and interactions with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-chlorophenyl)benzoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a precursor for the synthesis of benzodiazepines, which exert their effects by modulating the activity of the gamma-aminobutyric acid (GABA) receptor in the central nervous system . The compound’s structure allows it to participate in various biochemical pathways, leading to its diverse range of activities.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzophenone: This compound is structurally similar and is used in the synthesis of benzodiazepines.
5-Bromo-2-chlorobenzoic acid: Another halogenated benzoic acid derivative with similar reactivity.
Uniqueness
2-Chloro-5-(2-chlorophenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications and as a precursor for specific pharmaceuticals.
Properties
IUPAC Name |
2-chloro-5-(2-chlorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-11-4-2-1-3-9(11)8-5-6-12(15)10(7-8)13(16)17/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZQBTJXJIPKBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681391 |
Source
|
Record name | 2',4-Dichloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1182806-39-8 |
Source
|
Record name | 2',4-Dichloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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